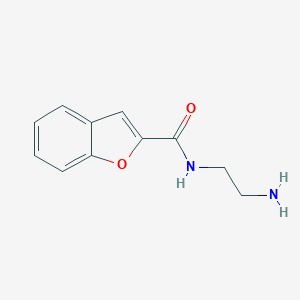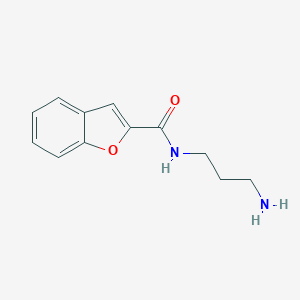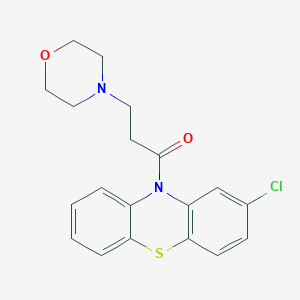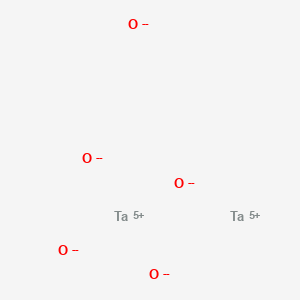
五氧化钽
描述
Tantalum pentoxide, also known as tantalum (V) oxide, is an inorganic compound with the chemical formula Ta₂O₅. It is a white, odorless powder that is insoluble in water and most organic solvents. Tantalum pentoxide is known for its high refractive index and low absorption, making it useful in various optical applications. It is also extensively used in the production of capacitors due to its high dielectric constant .
科学研究应用
Tantalum pentoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its biocompatibility in medical implants.
Medicine: Used in the development of medical devices due to its inertness and stability.
Industry: Extensively used in the electronics industry for the production of capacitors and thin-film coatings. .
作用机制
Tantalum pentoxide, also known as tantalum(V) oxide, is an inorganic compound with the formula Ta2O5 . It is a white solid that is insoluble in all solvents but is attacked by strong bases and hydrofluoric acid .
Target of Action
Tantalum pentoxide is extensively studied for its attractive properties in dielectric films, anti-reflection coatings, and resistive switching memory . Its primary targets are the electronic and optical properties of materials, where it is used due to its high refractive index, low optical loss, and wide bandgap .
Mode of Action
Tantalum pentoxide interacts with its targets by altering their electronic and optical properties. It exhibits a high refractive index exceeding 2.1 and negligible extinction coefficient across a broad spectrum . This makes it useful for coatings and for implementing high-performance dielectric metasurface optics over the ultraviolet and visible spectral region .
Biochemical Pathways
It is extensively used in the production of capacitors, due to its high dielectric constant .
Pharmacokinetics
Its physical properties such as high refractive index, low optical loss, and wide bandgap make it a valuable material in the field of electronics and optics .
Result of Action
The use of tantalum pentoxide results in high-efficiency and multi-functional optoelectronic systems on chip . It is also used in the production of capacitors, due to its high dielectric constant . Moreover, it has been found useful in the creation of high-aspect-ratio subwavelength nanostructures .
Action Environment
The action of tantalum pentoxide can be influenced by environmental factors such as temperature and the presence of other oxides . Different growth conditions or annealing processes can stabilize different structures of tantalum pentoxide, leading to variations in its properties .
生化分析
Biochemical Properties
It is known that Tantalum pentoxide has been used in the production of lithium tantalate single crystals
Cellular Effects
There is some evidence that Tantalum pentoxide coatings can influence cell adhesion characteristics
Molecular Mechanism
It is known that Tantalum pentoxide has attractive properties for applications such as high-k gate oxide in complementary metal oxide semiconductor (CMOS) technology, optical coatings, and photocatalysis
Temporal Effects in Laboratory Settings
It is known that Tantalum pentoxide films can be synthesized and subsequently annealed at different temperatures ranging from 300 to 900 °C
准备方法
Synthetic Routes and Reaction Conditions: Tantalum pentoxide can be synthesized through several methods. One common method involves the thermal decomposition of tantalum compounds such as tantalum chloride or tantalum ethoxide. Another method is the oxidation of tantalum metal in an oxygen-rich environment at high temperatures.
Industrial Production Methods: In industrial settings, tantalum pentoxide is often produced by the hydrometallurgical processing of tantalum ores. The ore is treated with hydrofluoric acid and sulfuric acid to produce water-soluble tantalum and niobium fluorides. These are then separated by liquid-liquid extraction using organic solvents. The tantalum fluoride solution is neutralized with aqueous ammonia to precipitate hydrated tantalum oxide, which is then calcined to form tantalum pentoxide .
化学反应分析
Types of Reactions: Tantalum pentoxide undergoes various chemical reactions, including:
Reduction: Tantalum pentoxide can be reduced to tantalum metal using reducing agents such as hydrogen or carbon at high temperatures.
Oxidation: Although already in its highest oxidation state, tantalum pentoxide can react with strong oxidizing agents under specific conditions.
Substitution: It can react with halogens to form tantalum halides.
Common Reagents and Conditions:
Reduction: Hydrogen gas or carbon at temperatures around 600°C.
Oxidation: Strong oxidizing agents like fluorine.
Substitution: Halogens such as chlorine or fluorine.
Major Products:
Reduction: Tantalum metal.
Oxidation: Higher oxidation state compounds, though rare.
Substitution: Tantalum halides such as tantalum pentafluoride
相似化合物的比较
Niobium Pentoxide (Nb₂O₅): Similar in structure and properties, but tantalum pentoxide has a higher dielectric constant and is more stable in acidic environments.
Titanium Dioxide (TiO₂): Widely used in optical applications, but tantalum pentoxide offers higher refractive index and better thermal stability.
Uniqueness: Tantalum pentoxide’s unique combination of high dielectric constant, high refractive index, and chemical stability makes it superior for specific applications in electronics and optics .
属性
IUPAC Name |
oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.2Ta/q5*-2;2*+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUBBGLMJRNUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Ta2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893849 | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1314-61-0, 59763-75-6 | |
| Record name | Tantalum pentoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059763756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditantalum pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANTALUM PENTOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEZ64Z53M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of tantalum pentoxide?
A1: Tantalum pentoxide has the molecular formula Ta2O5. Its molecular weight is 441.89 g/mol.
Q2: Are there any spectroscopic techniques used to characterize tantalum pentoxide?
A2: Yes, several spectroscopic techniques are employed to characterize tantalum pentoxide. These include: - X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition and bonding states within the material. [] - Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the presence of specific functional groups and study the material's structure. []
Q3: Is tantalum pentoxide compatible with silicon-based electronics?
A3: While tantalum pentoxide is generally compatible with silicon, an interfacial silicon dioxide (SiO2) layer often forms during deposition. [, ] This interfacial layer can impact device performance and needs to be carefully controlled. UV annealing in an oxygen atmosphere can convert the SiOx layer to SiO2, improving the electrical properties. []
Q4: How stable is tantalum pentoxide at high temperatures?
A4: Tantalum pentoxide exhibits good thermal stability. It crystallizes at temperatures above 750°C, transitioning to the beta-Ta2O5 phase. []
Q5: Does tantalum pentoxide display any catalytic activity?
A5: Yes, tantalum pentoxide has shown promise as a photocatalyst for hydrogen production from water splitting. [, , ]
Q6: How does the morphology of tantalum pentoxide affect its catalytic performance?
A6: Controlling the morphology of tantalum pentoxide, such as synthesizing it in a rod-like structure, can enhance its photocatalytic activity by promoting better separation of photogenerated electron-hole pairs. []
Q7: Can the catalytic performance of tantalum pentoxide be further enhanced?
A7: Research indicates that doping tantalum pentoxide with nitrogen and tungsten can significantly improve its photocatalytic efficiency, particularly for the degradation of pollutants like Rhodamine B under visible light. []
Q8: Can tantalum pentoxide be combined with other materials to create more efficient photocatalysts?
A8: Yes, combining tantalum pentoxide with materials like graphene can lead to synergistic effects. Graphene's electron-accepting properties can enhance the photocatalytic activity of tantalum pentoxide. [, ] Creating hetero-structures, such as ZIF-67@F-Ta2O5, has been shown to significantly improve the hydrogen production performance of tantalum pentoxide. []
Q9: Are there any other applications of tantalum pentoxide in catalysis?
A9: Tantalum pentoxide plays a crucial role in the chlorination reaction of tantalum pentoxide with carbon tetrachloride, an important step in producing tantalum metal from its oxide. This reaction follows a shrinking core model with surface chemical reaction control. []
Q10: What are the primary applications of tantalum pentoxide thin films?
A10: Tantalum pentoxide thin films are employed in various applications:
- **High-k dielectric layers:** In dynamic random access memories (DRAM) due to their high dielectric constant. [, ]- **Anti-reflection coatings:** In optical devices and solar cells due to their low absorption rate and wide spectral range. [, ]- **Optical waveguides:** In integrated photonic circuits for applications like optical communications and sensing. [, , , , ]- **Resistive switching memory:** For next-generation non-volatile memory applications. []Q11: How does the dielectric constant of tantalum pentoxide compare to other materials?
A11: Tantalum pentoxide has a relatively high dielectric constant, typically ranging from 22 to 24. [] This is significantly higher than silicon dioxide (around 3.9), making it suitable for high-density capacitors.
Q12: How does the deposition method affect the properties of tantalum pentoxide films?
A12: The deposition method significantly impacts the properties of tantalum pentoxide films. - Reactive sputtering: Produces films with a dielectric constant of up to 40. [] - Pulsed DC reactive magnetron sputtering: Allows for high deposition rates and amorphous films with dielectric constants around 21 and breakdown fields as high as 400 MV/m. []
Q13: What are the advantages of using tantalum pentoxide in optical waveguides?
A13: Tantalum pentoxide offers several advantages for optical waveguides:
- **Low optical loss:** Enabling efficient light transmission over long distances. [, ]- **High refractive index:** Allowing for tighter confinement of light within the waveguide. []- **Compatibility with CMOS fabrication:** Facilitating integration with existing silicon photonic platforms. [, ]- **Low autofluorescence:** Making it advantageous for applications like quantum technologies and biosensors. []Q14: Has lasing been demonstrated in tantalum pentoxide waveguides?
A15: Yes, waveguide lasers have been demonstrated in ytterbium-doped tantalum pentoxide. [, ] These lasers operate at wavelengths around 1025 nm and exhibit promising performance characteristics for integrated photonics.
Q15: Can tantalum pentoxide be used for nonlinear optical applications?
A16: Yes, tantalum pentoxide exhibits significant third-order nonlinearity, making it suitable for applications like supercontinuum generation. [] It also possesses a large nonlinear Kerr coefficient (n2). []
Q16: How does tantalum pentoxide perform in electro-optic applications?
A17: Tantalum pentoxide can be made electro-optically active through thermal poling. This induces second-order nonlinearity in the material. Sodium doping has been shown to further enhance the induced nonlinearity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


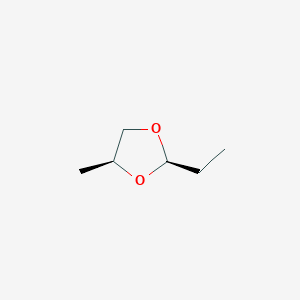

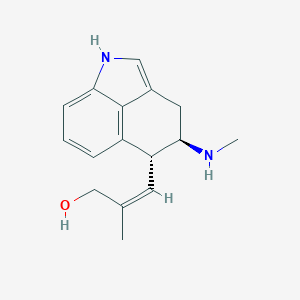
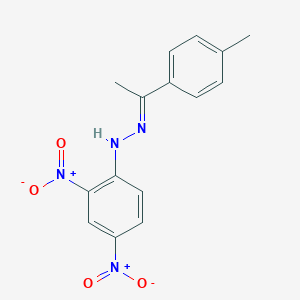
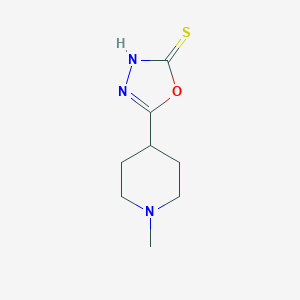
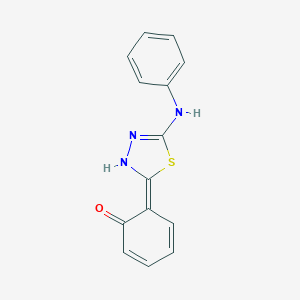
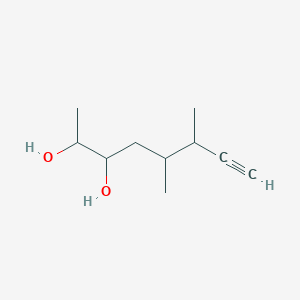

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)

